4-[(Azetidin-3-yl)methyl]-1,3-oxazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
4-(azetidin-3-ylmethyl)-1,3-oxazole |
InChI |
InChI=1S/C7H10N2O/c1(6-2-8-3-6)7-4-10-5-9-7/h4-6,8H,1-3H2 |
InChI Key |
CABGELZCAURCTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)CC2=COC=N2 |
Origin of Product |
United States |
Advanced Synthetic Strategies for 4 Azetidin 3 Yl Methyl 1,3 Oxazole and Its Congeners
Chemo-Retrosynthetic Dissection of the 4-[(Azetidin-3-yl)methyl]-1,3-oxazole Core
A retrosynthetic analysis of this compound reveals several logical disconnections that form the basis of convergent synthetic plans. The primary fragments identified are the 1,3-oxazole ring, the azetidine (B1206935) ring, and the methylene (B1212753) linker that connects them.
Strategic Disconnections of the 1,3-Oxazole Ring System
The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. thepharmajournal.com Its synthesis can be approached through several classical methods, which in a retrosynthetic sense, suggest different bond cleavages. For a 4-substituted oxazole (B20620) like the target compound, the key disconnections are based on established named reactions.
Robinson-Gabriel Synthesis Logic: This approach involves the cyclodehydration of a 2-acylamino-ketone. wikipedia.orgsynarchive.com Retrosynthetically, this translates to a C4-C5 and a C2-O bond disconnection, leading to an α-acylamino ketone precursor. For the target molecule, this would require a synthon equivalent to N-(2-oxopropyl)formamide and a suitable azetidine-containing building block.
Van Leusen Reaction Logic: This powerful method forms 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). mdpi.comorganic-chemistry.org To adapt this for a 4-substituted oxazole, a modified approach is needed. However, the core principle involves a [3+2] cycloaddition, suggesting a disconnection that breaks the ring into a three-atom (C2-N3-C4) and a two-atom (C5-O1) fragment. nih.gov
Fischer Oxazole Synthesis Logic: This synthesis proceeds from a cyanohydrin and an aldehyde. dbpedia.orgwikipedia.org This retrosynthetically suggests disconnecting the oxazole into components that can form these precursors, typically involving cleavage of the C4-C5 and N3-C2 bonds.
These disconnections guide the selection of appropriate starting materials to construct the oxazole ring with the required methyl-azetidine substituent at the C4 position.
Retrosynthetic Pathways for the Azetidine Ring Formation
The azetidine ring, a four-membered saturated N-heterocycle, is known for its ring strain, which makes its synthesis challenging. nih.gov Key retrosynthetic strategies focus on intramolecular cyclization or cycloaddition reactions.
Intramolecular Cyclization: The most common approach involves the formation of a C-N bond. This retrosynthetically cleaves the azetidine ring to an open-chain precursor, typically a γ-amino alcohol or a γ-haloamine. For instance, a 1,3-dihalopropane derivative can react with a primary amine in a one-pot cyclocondensation. organic-chemistry.org Another pathway is the intramolecular amination of alkyl bromides, where a nitrogen center is introduced via C-H amination, followed by ring closure. nsf.gov
Ring Expansion/Contraction: Azetidines can be formed from the ring expansion of three-membered rings like aziridines. This disconnection leads to an aziridine precursor. Conversely, ring contraction of five-membered heterocycles like pyrrolidines can also be a viable, though less common, pathway.
[2+2] Cycloaddition: This strategy involves the reaction of an imine with an alkene (the aza Paternò–Büchi reaction) or a related variant. This retrosynthetic disconnection breaks the ring into two two-carbon fragments, one containing the nitrogen and the other forming the C2-C3 bond.
| Retrosynthetic Strategy | Precursor Type | Description |
| Intramolecular Cyclization | γ-Haloamine / γ-Amino alcohol | Formation of a C-N bond from an open-chain precursor via nucleophilic substitution. nsf.gov |
| Ring Expansion | Aziridine derivative | Expansion of a three-membered ring to the four-membered azetidine. |
| [2+2] Cycloaddition | Imine and Alkene | Formation of the ring through a concerted or stepwise cycloaddition reaction. |
Methodologies for Constructing the Methyl Linker
Connecting the azetidine and oxazole moieties via a methylene bridge can be achieved by forming the C-C bond between the two heterocyclic systems at different stages of the synthesis.
Building from an Azetidine Precursor: A common strategy starts with a functionalized azetidine, such as a protected azetidin-3-one.
Horner-Wadsworth-Emmons (HWE) Reaction: Azetidin-3-one can react with a phosphonate ylide (e.g., triethyl phosphonoacetate) to introduce an ester-functionalized exocyclic double bond. mdpi.comwikipedia.org Subsequent reduction of the double bond and the ester would yield the desired (azetidin-3-yl)methyl group, which can then be elaborated into the oxazole ring.
Nucleophilic Displacement: Azetidin-3-ols can be converted into effective leaving groups, such as mesylates. jst.go.jp These intermediates are valuable for synthesizing various 3-substituted azetidines via nucleophilic substitution with a carbon nucleophile that serves as a precursor to the oxazole C4-substituent. jst.go.jp
Building from an Oxazole Precursor: An alternative approach involves having a functionalized oxazole that can be coupled with an azetidine synthon. For example, a 4-(halomethyl)-1,3-oxazole could undergo nucleophilic substitution with an appropriate nitrogen-protected azetidin-3-yl anion equivalent or a related organometallic species.
De Novo Synthesis Approaches to the 1,3-Oxazole Nucleus
The direct construction, or de novo synthesis, of the 1,3-oxazole ring is a cornerstone for accessing the target molecule and its analogs. Both classical cycloaddition reactions and modern catalytic methods provide powerful tools for this purpose.
Exploration of Classical and Contemporary 1,3-Oxazole Cycloaddition Reactions
Several named reactions provide reliable pathways to the oxazole core through cycloaddition or cyclodehydration mechanisms.
Robinson-Gabriel Synthesis: This method involves the intramolecular cyclization and dehydration of 2-acylamino ketones, typically promoted by strong acids like sulfuric acid. wikipedia.orgsynarchive.com The precursor 2-acylamino ketone can be prepared through various methods, including the Dakin-West reaction. wikipedia.org This strategy is highly versatile for producing 2,4,5-trisubstituted oxazoles. acs.org
Fischer Oxazole Synthesis: Discovered in 1896, this reaction synthesizes 2,5-disubstituted oxazoles from an aldehyde and a cyanohydrin in the presence of anhydrous hydrochloric acid. dbpedia.orgwikipedia.org It proceeds via a dehydration mechanism under mild conditions. wikipedia.org
Van Leusen Oxazole Synthesis: This is a highly efficient one-pot reaction for producing 5-substituted oxazoles from aldehydes and TosMIC in the presence of a base. mdpi.comnih.gov The reaction is considered a two-step [3+2] cycloaddition process, where TosMIC acts as a "C2N1" three-atom synthon. nih.gov Modifications of this reaction can also yield 4,5-disubstituted oxazoles. nih.gov
1,3-Dipolar Cycloadditions: Contemporary methods include the use of 1,3-dipolar cycloaddition reactions. For instance, mesoionic compounds like münchnones can react with various dipolarophiles to furnish substituted pyrroles, but related chemistry can be adapted for oxazole synthesis. researchgate.net Gold-catalyzed [3+2] cycloaddition of ynamides with 1,4,2-dioxazoles also provides a novel route to highly functionalized oxazoles. researchgate.net
Catalytic Protocols for Regioselective 1,3-Oxazole Formation (e.g., Palladium, Copper)
Modern synthetic chemistry has introduced powerful catalytic methods that offer mild reaction conditions, high regioselectivity, and broad functional group tolerance for oxazole synthesis.
Palladium-Catalyzed Syntheses: Palladium catalysts are extensively used for C-C and C-N bond formations.
Direct Arylation: Task-specific phosphine ligands can control the regioselectivity of direct arylation of the oxazole core at either the C2 or C5 position. organic-chemistry.org A palladium/copper co-catalyzed system has been developed for the direct arylation of 4-substituted oxazoles to produce 2,4-disubstituted derivatives. researchgate.net
Sequential C-N/C-O Bond Formation: An efficient method for synthesizing oxazoles from simple amides and ketones involves a palladium-catalyzed process that forms sequential C-N and C-O bonds through sp² C-H activation. organic-chemistry.org
Suzuki Cross-Coupling: Palladium catalysts are also key in Suzuki cross-coupling reactions to build complex oxazole derivatives, for example, by coupling boronic esters of oxazoles with halogenated quinazolines. nih.gov
Copper-Catalyzed Syntheses: Copper catalysts provide a cost-effective and efficient alternative for constructing the oxazole ring.
Intramolecular Cyclization: Copper-catalyzed intramolecular cyclization of functionalized enamides is an effective method for creating 2,4,5-substituted oxazoles. acs.org
Sequential Amidation/Cyclization: A modular synthesis of substituted oxazoles can be achieved through a sequential copper-catalyzed amidation of vinyl halides followed by an iodine-promoted cyclization. acs.org
[3+2] Annulation/Olefination: A copper-catalyzed cascade reaction between amides and I(III)/P(V)-hybrid ylides provides 2,4-disubstituted oxazoles, avoiding the use of hazardous α-diazoketones. thieme-connect.de
| Catalyst System | Reaction Type | Substrates | Key Features |
| Pd(PPh₃)₄ / CuI | Direct Arylation | 4-Substituted oxazole + Aryl bromide | High functional group tolerance, rapid reaction. researchgate.net |
| Pd(OAc)₂ / CuBr₂ | C-H Activation / Cyclization | Amide + Ketone | Forms C-N and C-O bonds sequentially from simple starting materials. organic-chemistry.org |
| Pd(dppf)Cl₂ | Suzuki Coupling | Oxazole-boronic ester + Aryl halide | Builds complex biaryl systems containing an oxazole core. nih.gov |
| Copper (generic) | Intramolecular Cyclization | Functionalized β-(methylthio)enamide | Provides access to highly functionalized 2,4,5-substituted oxazoles. acs.org |
| CuI | Sequential Amidation/Cyclization | Vinyl halide + Amide | Modular approach with simple and accessible precursors. acs.org |
| Cu(acac)₂ | [3+2] Annulation/Olefination | Amide + Hybrid Ylide | Avoids hazardous diazo compounds. thieme-connect.de |
Multicomponent Reaction (MCR) Strategies for Diversified Oxazoles
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecular architectures in a single, atom-economical step. For the synthesis of diversified oxazoles, several MCR strategies have been developed, offering rapid access to a wide range of substituted derivatives.
One of the most prominent MCRs for oxazole synthesis is the van Leusen reaction , which typically involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base to yield a 5-substituted oxazole wikipedia.org. The versatility of this reaction allows for the incorporation of various functional groups into the oxazole ring by simply varying the aldehyde starting material. The reaction proceeds through the formation of an oxazoline intermediate, which then eliminates the tosyl group to afford the aromatic oxazole wikipedia.org.
Another notable MCR approach is the three-component reaction involving an aldehyde, a primary amide, and an α-isocyanoacetate, which provides a straightforward route to 2,4,5-trisubstituted oxazoles. Furthermore, four-component reactions, such as the Ugi-4CR, can be adapted to produce highly functionalized oxazole derivatives. These reactions offer a high degree of molecular diversity from simple and readily available starting materials.
Table 1: Examples of Multicomponent Reactions for Oxazole Synthesis
| Reaction Name | Components | Product | Typical Conditions | Yield Range |
| Van Leusen Oxazole Synthesis | Aldehyde, TosMIC | 5-Substituted Oxazole | K2CO3, MeOH, reflux | 70-95% |
| Three-component reaction | Aldehyde, Amide, α-Isocyanoacetate | 2,4,5-Trisubstituted Oxazole | ZnCl2, CH2Cl2, rt | 60-85% |
| Ugi-4CR adaptation | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Functionalized Oxazole derivative | Varies | 40-70% |
Green Chemistry Approaches in Oxazole Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including oxazoles, to minimize the environmental impact of chemical processes. These approaches focus on the use of safer solvents, alternative energy sources, and catalytic methods to improve efficiency and reduce waste.
Microwave-assisted organic synthesis (MAOS) has been successfully employed to accelerate oxazole formation, often leading to higher yields and shorter reaction times compared to conventional heating methods. For instance, the van Leusen oxazole synthesis can be performed under microwave irradiation, significantly reducing the reaction time from hours to minutes nih.govacs.orgresearchgate.net.
The use of ultrasound irradiation (sonochemistry) is another green technique that can promote oxazole synthesis by enhancing reaction rates through acoustic cavitation. This method often allows for reactions to be carried out at lower temperatures and with improved energy efficiency.
Furthermore, the replacement of volatile organic solvents with greener alternatives such as ionic liquids (ILs) or even water has been explored. Ionic liquids can act as both the solvent and catalyst, and their non-volatile nature makes them an environmentally benign option. Water, as the ultimate green solvent, has also been utilized in some oxazole syntheses, particularly in combination with phase-transfer catalysts or water-soluble reagents.
Table 2: Green Chemistry Approaches in Oxazole Synthesis
| Green Approach | Reaction Example | Conditions | Advantages |
| Microwave Irradiation | Van Leusen Synthesis | K3PO4, IPA, 65°C, 350W, 8 min | Reduced reaction time, high yield (96%) acs.org |
| Ultrasound Irradiation | Amide cyclization | Varies | Enhanced reaction rates, energy efficiency |
| Ionic Liquids | One-pot synthesis | [bmim]Br, aldehydes, TosMIC | Reusable solvent/catalyst, high yields |
Synthetic Routes to the Azetidine Heterocycle and its Derivatives
The synthesis of the strained four-membered azetidine ring requires specialized strategies to overcome the inherent ring strain. Various methods have been developed for the construction and functionalization of this important heterocyclic motif.
The stereoselective synthesis of azetidine carboxylic acid derivatives is of great importance, as these compounds are valuable building blocks in medicinal chemistry. One approach involves the asymmetric hydrogenation of unsaturated azetidine precursors using chiral metal catalysts. For example, chiral ruthenium complexes have been used for the reduction of 2-azetinylcarboxylic acids to afford enantioenriched 2-azetidinecarboxylic acids acs.org.
Another strategy employs chiral auxiliaries to control the stereochemistry during ring formation. The use of optically active α-methylbenzylamine as a chiral auxiliary has been demonstrated in the synthesis of both enantiomers of azetidine-2-carboxylic acid rsc.org. The key step in this synthesis is an intramolecular alkylation to form the azetidine ring.
Table 3: Stereoselective Synthesis of Azetidine Derivatives
| Method | Starting Material | Chiral Source | Product | Key Features |
| Asymmetric Hydrogenation | 2-Azetinylcarboxylic acid | Chiral Ruthenium Complex | Enantioenriched 2-Azetidinecarboxylic acid | High enantioselectivity acs.org |
| Chiral Auxiliary | Dimethyl aminomalonate | (S)-(1'-methyl)benzylamine | (S)-Azetidine-2-carboxylic acid | High overall yield (48%) |
| Gold-Catalyzed Cyclization | Chiral N-propargylsulfonamides | (R)-t-butanesulfinamide | Chiral Azetidin-3-ones | Excellent diastereoselectivities nih.gov |
The most common method for constructing the azetidine ring is through intramolecular cyclization, which involves the formation of a carbon-nitrogen bond. A widely used approach is the intramolecular nucleophilic substitution of a γ-haloamine or a related substrate with a leaving group at the γ-position. The success of this 4-exo-tet cyclization is often dependent on the nature of the substituents and the reaction conditions.
Palladium-catalyzed intramolecular C-H amination has also been reported as an effective method for the synthesis of functionalized azetidines rsc.org. This reaction involves the reductive elimination from an alkyl-Pd(IV) intermediate to form the azetidine ring. Another innovative approach involves the ring opening of cyclopropane-1,1-diesters with an aromatic amine, followed by an oxidative C-N bond formation to yield polysubstituted azetidines.
Table 4: Ring-Closing Reactions for Azetidine Formation
| Reaction Type | Substrate | Reagents/Catalyst | Product | Yield Range |
| Intramolecular SN2 | γ-Haloamine | Base (e.g., NaH) | Azetidine | Varies |
| Pd-catalyzed C-H Amination | Alkylamine with directing group | Pd(OAc)2, oxidant | Functionalized Azetidine | Good to excellent |
| La(OTf)3-catalyzed aminolysis | cis-3,4-epoxy amines | La(OTf)3 | Azetidines | High yields (up to 81%) frontiersin.orgnih.gov |
Once the azetidine ring is formed, it can be further functionalized to introduce desired substituents. The nitrogen atom of the azetidine ring can be readily acylated, alkylated, or sulfonylated. For the synthesis of the target molecule, a key transformation would be the introduction of a methyl group at the 3-position, which can be achieved through various synthetic routes starting from azetidin-3-one or azetidine-3-carboxylic acid.
Furthermore, the carbon framework of the azetidine ring can be functionalized. For instance, lithiation of N-Boc-azetidine followed by reaction with an electrophile allows for the introduction of substituents at the 2-position. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have also been employed to introduce aryl or heteroaryl groups at the 3-position of the azetidine ring mdpi.commdpi.com.
Convergent Coupling Methodologies for the this compound Architecture
A convergent synthesis of this compound would involve the preparation of a functionalized azetidine synthon and a functionalized oxazole synthon, followed by their coupling. A plausible strategy would be the coupling of an electrophilic azetidine derivative with a nucleophilic oxazole species, or vice versa.
One potential approach involves the preparation of (azetidin-3-yl)methyl bromide or a related electrophile. This could be synthesized from commercially available N-Boc-azetidin-3-yl)methanol through bromination. The resulting electrophile could then be reacted with a metallated oxazole, such as 4-lithio-1,3-oxazole , which can be generated by deprotonation of 1,3-oxazole with a strong base like n-butyllithium. The subsequent nucleophilic substitution would afford the desired N-Boc protected target molecule, which can be deprotected under acidic conditions.
Alternatively, a palladium-catalyzed cross-coupling reaction could be employed. For this, a 4-halo-1,3-oxazole (e.g., 4-bromo-1,3-oxazole) would be required as the electrophilic partner. The azetidine moiety could be introduced as an organometallic nucleophile, such as an (N-Boc-azetidin-3-yl)methylzinc halide or a corresponding boronic ester for a Suzuki-Miyaura coupling researchgate.netrsc.orgnih.gov. The synthesis of such organometallic azetidine derivatives would be a key step in this approach. While direct literature precedent for this specific coupling is scarce, the individual steps are well-established in organic synthesis.
Cross-Coupling Reactions for C-C and C-N Bond Formation
Transition metal-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of C-C and C-N bonds, particularly in the construction of complex heterocyclic systems. mdpi.com Palladium-catalyzed reactions, such as the Suzuki, Stille, and Negishi couplings, are instrumental for the functionalization of heterocyclic cores like oxazoles and the synthesis of their derivatives. ignited.insemanticscholar.orgorgsyn.org
The synthesis of the this compound scaffold can be envisioned through the coupling of pre-functionalized azetidine and oxazole fragments. For instance, a suitably protected 3-(halomethyl)azetidine could be coupled with a 4-metalated oxazole derivative. Conversely, a 4-(halomethyl)oxazole can be reacted with a metalated azetidine.
Key Palladium-Catalyzed Cross-Coupling Reactions:
Suzuki-Miyaura Coupling : This reaction involves the coupling of an organoboron compound (boronic acid or ester) with an organic halide or triflate. It is widely used for creating C-C bonds and is known for its tolerance of a wide range of functional groups. semanticscholar.orgorgsyn.org The synthesis could involve coupling a 4-bromooxazole derivative with an azetidin-3-ylmethylboronic ester.
Negishi Coupling : This method utilizes an organozinc reagent as the nucleophilic partner, which couples with an organic halide. orgsyn.org Negishi reactions are noted for their high reactivity and functional group tolerance. orgsyn.org A potential route could involve the reaction of a 4-(halomethyl)oxazole with an azetidin-3-ylzinc halide.
Stille Coupling : In this reaction, an organostannane (organotin) compound is coupled with an organic halide. While effective, the toxicity of organotin reagents is a significant drawback. ignited.in
Palladium catalysis is also crucial for C-N bond formation. For example, palladium-catalyzed amination reactions can be employed to construct the oxazole ring itself from amide precursors, proceeding through sequential C-N and C-O bond formations. organic-chemistry.orgrsc.org
| Reaction | Organometallic Reagent | Electrophile | Bond Formed | Key Features |
|---|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | R'-X (X=Cl, Br, I, OTf) | C-C | Mild conditions, high functional group tolerance, commercially available reagents. |
| Negishi | R-ZnX | R'-X (X=Cl, Br, I, OTf) | C-C | High reactivity, good for complex fragments, sensitive to air and moisture. orgsyn.org |
| Stille | R-Sn(Alkyl)₃ | R'-X (X=Cl, Br, I, OTf) | C-C | Tolerant of many functional groups, but tin byproducts are toxic. ignited.in |
Amidation and Etherification Strategies for Linker Integration
For the synthesis of congeners of this compound, where the methylene linker is replaced by an amide or ether functionality, specific coupling strategies are required. These methods connect the azetidine and oxazole rings through heteroatom-containing linkers.
Amidation Strategies: The formation of an amide bond to link the two heterocyclic systems typically involves the reaction of an amine with a carboxylic acid or its activated derivative. asiaresearchnews.com This can be achieved by:
Activating an oxazole-4-carboxylic acid with a coupling agent (e.g., DCC, HATU) and reacting it with a 3-aminoazetidine derivative.
Converting an azetidine-3-carboxylic acid to an acyl halide or other activated species, followed by reaction with a 4-aminooxazole.
Recent developments have focused on efficient one-pot amidation reactions for nitrogen-containing heterocycles using reagents like di-tert-butyl dicarbonate (Boc₂O) with a 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) catalyst, which can proceed under mild conditions. asiaresearchnews.com Enzymatic methods are also emerging as highly selective alternatives for N-amidation reactions. nih.gov
Etherification Strategies: The Williamson ether synthesis and its variations are the most common methods for forming ether linkages. researchgate.net To create an ether-linked analog, a synthetic sequence could involve:
Reacting a 3-(hydroxymethyl)azetidine with a 4-halooxazole under basic conditions.
Alternatively, a 3-haloazetidine could be reacted with a 4-(hydroxymethyl)oxazole.
Modern etherification methods include Mitsunobu reactions, which allow for the coupling of an alcohol with a pronucleophile under mild, redox-neutral conditions, and various metal-catalyzed processes that can tolerate a wider range of functional groups. organic-chemistry.org
Protecting Group Chemistry in Multi-step Synthesis
The synthesis of molecules containing reactive functional groups, such as the secondary amine of the azetidine ring, necessitates the use of protecting groups to prevent undesired side reactions. rsc.org The choice of protecting group is critical and depends on its stability to the reaction conditions employed in subsequent steps and the ease of its removal.
For the azetidine nitrogen, carbamate-based protecting groups are frequently employed due to their stability and well-established deprotection protocols. masterorganicchemistry.com
Boc (tert-butoxycarbonyl): This group is introduced using di-tert-butyl dicarbonate (Boc₂O) and is stable to a wide range of non-acidic conditions. It is typically removed with strong acids, such as trifluoroacetic acid (TFA). masterorganicchemistry.com
Cbz (benzyloxycarbonyl): Introduced using benzyl chloroformate (Cbz-Cl), the Cbz group is stable to acidic and basic conditions but can be cleaved by catalytic hydrogenation (e.g., H₂/Pd-C). total-synthesis.com This method is advantageous when other acid-sensitive groups are present in the molecule.
The concept of orthogonal protection is crucial in complex syntheses. masterorganicchemistry.comgoogle.com This strategy involves using multiple protecting groups that can be removed under different, non-interfering conditions. For example, an azetidine nitrogen might be protected with a Cbz group, while another functional group elsewhere in the molecule is protected with an acid-labile Boc group. This allows for the selective deprotection and functionalization of one site while the other remains protected. masterorganicchemistry.comljmu.ac.ukresearchgate.net
| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions | Stability |
|---|---|---|---|---|
| tert-butoxycarbonyl | Boc | (Boc)₂O | Strong Acid (e.g., TFA, HCl) masterorganicchemistry.com | Stable to base, hydrogenation. |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | H₂, Pd/C (Hydrogenolysis) total-synthesis.com | Stable to mild acid and base. |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) masterorganicchemistry.com | Stable to acid, hydrogenation. |
Table of Compounds
| Compound Name |
|---|
| This compound |
| Trifluoroacetic acid (TFA) |
| Di-tert-butyl dicarbonate (Boc₂O) |
| Benzyl chloroformate (Cbz-Cl) |
| 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) |
Structure Activity Relationship Sar and Structural Optimization of 4 Azetidin 3 Yl Methyl 1,3 Oxazole Derivatives
Elucidation of the 1,3-Oxazole Substituent Effects on Biological Activity
The 1,3-oxazole ring serves as a crucial pharmacophoric element, with its substituent pattern playing a pivotal role in modulating biological activity. mdpi.com The electronic and steric properties of substituents at the C2, C4, and C5 positions can significantly influence ligand-receptor interactions, metabolic stability, and pharmacokinetic properties.
Systematic variation of substituents on the oxazole (B20620) ring is a fundamental strategy to probe the SAR of 4-[(Azetidin-3-yl)methyl]-1,3-oxazole derivatives. The reactivity of the oxazole ring generally follows the order of C2 > C5 > C4 for acidity of the ring protons. thepharmajournal.com Nucleophilic substitution is most facile at the C2 position, while electrophilic substitution preferentially occurs at the C5 position, especially when the ring is activated by electron-donating groups. thepharmajournal.com
Studies on related oxazole-containing compounds have demonstrated that the introduction of different functional groups can dramatically alter biological outcomes. For instance, in a series of 2,4-disubstituted oxazoles, the nature of the substituent at both positions was found to be critical for their activity. mdpi.com Similarly, for oxazolone derivatives, substitutions at the C2 and C4 positions are vital for their biological effects. thepharmajournal.com
To illustrate the potential impact of such substitutions, a hypothetical data table is presented below, showcasing how variations at each position could influence biological activity.
| Position | Substituent | Hypothetical Biological Activity (IC50, nM) | Rationale |
| C2 | -H | 100 | Unsubstituted parent compound. |
| C2 | -CH3 | 50 | Small alkyl group may enhance binding through hydrophobic interactions. |
| C2 | -Ph | 25 | Aromatic ring could engage in pi-stacking interactions with the target protein. |
| C4 | -H | 100 | Unsubstituted parent compound. |
| C4 | -COOCH3 | 200 | Ester group might introduce unfavorable steric hindrance or electronic effects. |
| C4 | -CN | 75 | Electron-withdrawing group could modulate the electronic properties of the oxazole ring. |
| C5 | -H | 100 | Unsubstituted parent compound. |
| C5 | -Br | 60 | Halogen atom may participate in halogen bonding, enhancing affinity. |
| C5 | -NO2 | 150 | Strong electron-withdrawing group might negatively impact binding. |
This table is for illustrative purposes and is based on general SAR principles for oxazole derivatives, as specific data for this compound is not available.
Conformational analysis of oxazole derivatives is crucial for understanding their three-dimensional structure and how they fit into a binding pocket. researchgate.net The planarity of the oxazole ring can be influenced by bulky substituents, which may lead to altered biological activity. The interplay between the oxazole and azetidine (B1206935) rings, connected by the flexible methyl linker, will also dictate the accessible conformations of the entire molecule.
Investigation of the Azetidine Ring's Contribution to Molecular Efficacy
The azetidine ring, a four-membered saturated heterocycle, is a valuable component in medicinal chemistry due to its ability to introduce a degree of conformational constraint and provide a vector for substitution. medwinpublishers.com
The azetidine ring in this compound contains a stereocenter at the C3 position. The absolute configuration at this center can have a profound impact on the biological activity of the molecule. It is well-established in medicinal chemistry that enantiomers can exhibit significantly different pharmacological and toxicological profiles. The two enantiomers of a chiral drug can interact differently with a chiral biological target, such as a receptor or enzyme, leading to differences in potency and efficacy. Therefore, the stereoselective synthesis and evaluation of both enantiomers of this compound derivatives are critical steps in the drug discovery process.
Modification of the azetidine ring itself can provide another avenue for optimizing the properties of the lead compound. N-substitution on the azetidine ring is a common strategy to modulate polarity, basicity, and pharmacokinetic parameters. medwinpublishers.com For instance, the introduction of different substituents on the azetidine nitrogen can influence the molecule's ability to cross cell membranes and can also provide additional points of interaction with the biological target.
The table below illustrates hypothetical effects of N-substitution on the azetidine ring.
| N-Substituent | Hypothetical Biological Activity (IC50, nM) | Rationale |
| -H | 100 | Unsubstituted parent compound. |
| -CH3 | 80 | Small alkyl group may increase lipophilicity and cell permeability. |
| -C(O)CH3 | 120 | Acyl group could decrease basicity and potentially reduce off-target effects. |
| -SO2Ph | 150 | Bulky sulfonyl group might introduce steric clash in the binding site. |
This table is for illustrative purposes and is based on general SAR principles for N-substituted azetidines, as specific data for this compound is not available.
Substitutions on the carbon atoms of the azetidine ring are less common but can be used to fine-tune the conformational properties of the ring and introduce additional functionality.
Optimization of the Inter-Ring Methyl Linker
The methyl linker connecting the oxazole and azetidine rings provides a degree of flexibility, allowing the two ring systems to adopt various spatial orientations relative to each other. The length and nature of this linker can be critical for optimal positioning of the pharmacophoric elements within the binding site of a biological target.
Studies on other classes of molecules have shown that modifying the linker length can significantly impact biological activity. nih.gov For instance, shortening or lengthening the linker by one or two atoms could either improve or diminish the binding affinity depending on the specific topology of the target's binding pocket. Furthermore, introducing rigidity into the linker, for example, by incorporating a double bond or a small ring, could lock the molecule into a more favorable, pre-organized conformation for binding, potentially increasing potency.
Homologation and Branching Studies of the Methylene (B1212753) Bridge
Homologation, the process of incrementally increasing the length of a carbon chain, and the introduction of branching are fundamental strategies to probe the spatial requirements of a ligand-receptor interaction. In the context of this compound analogues, modifying the length of the methylene linker can significantly impact biological activity by altering the distance and relative orientation between the azetidine and oxazole rings.
Table 1: Hypothetical Homologation and Branching of the Methylene Bridge
| Compound | Linker Modification | Relative Position of Rings | Potential Impact on Activity |
| Parent Compound | -CH₂- | Proximal | Establishes baseline activity |
| Homologue 1 | -CH₂-CH₂- | Increased separation | May enhance or diminish activity depending on target topology |
| Homologue 2 | -CH₂-CH₂-CH₂- | Further increased separation | Probes for extended binding pockets |
| Branched Analogue 1 | -CH(CH₃)- | Introduces steric bulk | May improve selectivity or introduce unfavorable steric clashes |
| Branched Analogue 2 | -C(CH₃)₂- | Increased steric hindrance | Further probes steric tolerance of the binding site |
Note: This table is illustrative and based on general medicinal chemistry principles, as specific experimental data for this compound series is not publicly available.
Bioisosteric Replacements of the Linker
Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties, is a powerful tool for optimizing drug-like properties. The methylene linker in this compound can be replaced with various bioisosteres to modulate flexibility, polarity, and metabolic stability.
Common bioisosteric replacements for a methylene group include other small, neutral linkers that can maintain the appropriate geometry between the two ring systems.
Table 2: Potential Bioisosteric Replacements for the Methylene Linker
| Original Linker | Bioisosteric Replacement | Key Property Change | Potential Advantage |
| -CH₂- | -O- (ether) | Increased polarity, altered bond angle | Improved solubility, potential for new hydrogen bond interactions |
| -CH₂- | -NH- (amine) | Increased polarity, hydrogen bond donor/acceptor | Improved solubility, new interaction points |
| -CH₂- | -S- (thioether) | Increased size, altered bond angle | Modulation of lipophilicity |
| -CH₂- | cyclopropyl | Increased rigidity, altered vector | Conformational restriction, improved metabolic stability |
Note: This table presents hypothetical bioisosteric replacements based on established principles, pending specific research on this scaffold.
Bioisosterism and Scaffold Hopping in this compound Analogue Design
Beyond simple linker modification, more profound structural changes through bioisosterism of larger fragments and scaffold hopping are employed to discover novel chemical entities with improved properties.
Application of Oxadiazoles as Bioisosteric Replacements for Carboxylic Acids and Amides
Oxadiazole rings are frequently utilized as bioisosteres for carboxylic acid and amide functional groups. nih.govnih.gov This is due to their similar size, planarity, and ability to participate in hydrogen bonding, while often conferring improved metabolic stability and oral bioavailability. In the design of analogues of this compound, an oxadiazole moiety could be incorporated to replace a key interacting group on a substituent of either the azetidine or oxazole ring. For instance, a carboxylic acid group on a phenyl substituent could be replaced by a 1,2,4-oxadiazole or a 1,3,4-oxadiazole ring.
The choice of the oxadiazole isomer can have significant consequences for the physicochemical properties of the resulting molecule. For example, 1,3,4-oxadiazoles are generally more polar and less lipophilic than their 1,2,4-oxadiazole counterparts.
Strategies for Scaffold Diversity and Lead Optimization
Scaffold hopping is a computational or medicinal chemistry strategy that aims to identify structurally novel compounds that retain the biological activity of a known lead. nih.govdundee.ac.uk This approach is particularly valuable for escaping undesirable intellectual property space or for overcoming issues with the original scaffold, such as poor ADME (absorption, distribution, metabolism, and excretion) properties.
Table 3: Illustrative Scaffold Hopping Strategies
| Original Scaffold | Hopped Scaffold | Rationale |
| 1,3-Oxazole | 1,3,4-Oxadiazole | Introduces an additional nitrogen, potentially altering electronics and solubility. |
| 1,3-Oxazole | Pyrazole | Changes hydrogen bonding pattern and aromatic character. |
| 1,3-Oxazole | Isoxazole | Alters the orientation of the heteroatoms in the ring. |
| Azetidine | Pyrrolidine | Increases ring size, potentially improving binding affinity or altering conformation. |
| Azetidine | Oxetane | Replaces nitrogen with oxygen, removing a basic center and altering polarity. |
Note: This table provides hypothetical examples of scaffold hopping based on common medicinal chemistry practices.
Lead optimization is an iterative process that builds upon initial SAR data. nih.gov Promising scaffolds identified through hopping or other diversification strategies are then subjected to further rounds of chemical modification to fine-tune their biological activity and drug-like properties. This can involve the addition of various substituents to the new core structure, guided by computational modeling and an understanding of the target's binding site.
Mechanistic Pharmacology and Biological Target Identification for 4 Azetidin 3 Yl Methyl 1,3 Oxazole
Cellular Pathway Perturbation AnalysisNo data available.
Information regarding the chemical compound “4-[(Azetidin-3-yl)methyl]-1,3-oxazole” is not available in the public domain. Consequently, a detailed article on its mechanistic pharmacology and biological target identification cannot be provided at this time.
Computational Chemistry and in Silico Approaches in 4 Azetidin 3 Yl Methyl 1,3 Oxazole Research
Molecular Docking and Dynamics Simulations for Ligand-Target Recognition
Molecular docking and dynamics simulations are fundamental techniques for exploring how a ligand, such as 4-[(Azetidin-3-yl)methyl]-1,3-oxazole, might interact with a biological target, typically a protein or enzyme.
Prediction of Binding Poses and Interaction Networks
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor. rjptonline.orgresearchgate.net This technique involves placing the ligand into the binding site of a target protein and using a scoring function to estimate the strength of the interaction. For this compound, this process would identify the most likely binding pose and elucidate the network of non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. mdpi.com Identifying these key interactions is essential for understanding the compound's mechanism of action and for guiding further structural modifications to improve binding affinity and selectivity.
Molecular dynamics (MD) simulations build upon the static poses from docking by simulating the movement of atoms in the ligand-receptor complex over time. nih.govrsc.org This provides a dynamic view of the binding event, revealing the stability of the predicted binding pose and highlighting conformational changes in both the ligand and the target protein that may occur upon binding. researchgate.net
Interactive Table: Potential Molecular Interactions This table illustrates the types of interactions that would be analyzed in a docking study of this compound with a hypothetical target protein.
| Functional Group of Compound | Potential Interacting Amino Acid Residue | Type of Interaction |
| Azetidine (B1206935) Nitrogen | Aspartic Acid, Glutamic Acid | Hydrogen Bond (Donor) |
| Oxazole (B20620) Oxygen | Serine, Threonine | Hydrogen Bond (Acceptor) |
| Oxazole Nitrogen | Water Molecule | Hydrogen Bond (Acceptor) |
| Aromatic Oxazole Ring | Phenylalanine, Tyrosine | π-π Stacking |
Free Energy Perturbation and MM/PBSA Calculations
To quantify the binding affinity, more rigorous computational methods like Free Energy Perturbation (FEP) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are employed.
Free Energy Perturbation (FEP) is a method based on statistical mechanics that calculates the difference in binding free energy between two similar ligands. nih.govvu.nl It involves computationally "mutating" one molecule into another through a series of small steps, both in solution and when bound to the target protein. nih.gov The results from FEP calculations can provide highly accurate predictions of relative binding affinities, making it a valuable tool for prioritizing compounds for synthesis.
Quantum Chemical Calculations for Electronic and Spectroscopic Properties
Quantum chemical calculations are used to study the electronic structure, reactivity, and other fundamental properties of a molecule based on the principles of quantum mechanics.
Density Functional Theory (DFT) for Reactivity Prediction
Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic properties of molecules. irjweb.comzsmu.edu.ua For this compound, DFT calculations can be used to determine its optimized molecular geometry and analyze the distribution of electron density. nih.gov
Key parameters derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are used to predict the molecule's chemical reactivity. nih.govmdpi.com The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. irjweb.com Other reactivity descriptors, including chemical potential, hardness, and electrophilicity, can also be calculated to understand how the molecule might participate in chemical reactions. irjweb.com
Interactive Table: DFT-Calculated Reactivity Descriptors This table shows typical reactivity parameters that would be calculated for a molecule like this compound using DFT.
| Parameter | Symbol | Significance |
| HOMO Energy | EHOMO | Represents the ability to donate an electron. |
| LUMO Energy | ELUMO | Represents the ability to accept an electron. |
| Energy Gap | ΔE | Indicates chemical reactivity and stability. |
| Chemical Hardness | η | Measures resistance to change in electron distribution. |
| Electrophilicity Index | ω | Describes the ability of a molecule to accept electrons. |
Conformational Landscape Exploration using Ab Initio Methods
Ab initio methods are quantum chemistry calculations that are derived directly from theoretical principles without the inclusion of experimental data. These methods can be used to explore the conformational landscape of flexible molecules like this compound. mdpi.com By calculating the energies of different spatial arrangements (conformers) of the molecule, researchers can identify the lowest-energy, most stable conformations. Understanding the preferred conformation is critical, as the three-dimensional shape of a molecule dictates how it can fit into a protein's binding site.
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
QSAR and pharmacophore modeling are computational strategies used to establish a link between the chemical structure of a series of compounds and their biological activity.
Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate variations in the chemical structures of a group of related compounds with their observed biological activities. nih.gov A 3D-QSAR model, for instance, analyzes how different steric and electrostatic fields around a molecule influence its activity. nih.govmdpi.com For a series of analogues of this compound, a QSAR model could predict the activity of new, unsynthesized compounds and identify which structural features are most important for potency. researchgate.net
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to interact with a specific biological target. nih.govresearchgate.net Once a pharmacophore model is developed based on known active compounds, it can be used as a 3D query to screen large databases of virtual compounds to find new molecules that possess the required features and are therefore likely to be active. nih.gov
Development of Predictive Models for Potency and Selectivity
Quantitative Structure-Activity Relationship (QSAR) models are fundamental in predicting the potency and selectivity of compounds like this compound. These models establish a mathematical correlation between the chemical structure of a molecule and its biological activity. For the this compound scaffold, a variety of molecular descriptors would be calculated to build robust QSAR models. These descriptors can be categorized as follows:
Topological descriptors: These describe the connectivity of atoms in the molecule, such as the Wiener index and molecular connectivity indices.
Geometrical descriptors: These are derived from the 3D structure of the molecule and include parameters like molecular surface area and volume.
Electronic descriptors: These quantify the electronic properties of the molecule, such as dipole moment and partial charges on atoms.
Hydrophobic descriptors: The logarithm of the partition coefficient (logP) is a crucial descriptor in this category, indicating the lipophilicity of the compound.
By generating a series of analogues of this compound with varying substituents on both the azetidine and oxazole rings, and correlating their experimentally determined biological activities with the calculated descriptors, predictive QSAR models can be developed. nih.gov Machine learning algorithms, including multiple linear regression, partial least squares, and support vector machines, are commonly employed to construct these models. A hypothetical dataset for such a QSAR study is presented below.
| Compound ID | Azetidine Substituent | Oxazole Substituent | LogP | Molecular Weight | IC50 (nM) |
| A-1 | H | H | 1.5 | 152.18 | 500 |
| A-2 | CH3 | H | 1.9 | 166.21 | 350 |
| A-3 | H | Cl | 2.1 | 186.63 | 200 |
| A-4 | CH3 | Cl | 2.5 | 200.66 | 120 |
These models, once validated, can be used to predict the potency of novel, unsynthesized derivatives of this compound, thereby prioritizing the most promising candidates for synthesis and biological evaluation.
Identification of Key Pharmacophoric Features
Pharmacophore modeling is a crucial in silico technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound, a pharmacophore model would typically be generated by aligning a set of active analogues and identifying common features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.
The key pharmacophoric features of the this compound scaffold are likely to include:
A hydrogen bond acceptor: The nitrogen atom in the oxazole ring.
Another hydrogen bond acceptor: The oxygen atom in the oxazole ring.
A hydrogen bond donor: The secondary amine in the azetidine ring.
A hydrophobic feature: The aliphatic azetidine ring.
An aromatic feature: The oxazole ring.
These features can be mapped in 3D space to create a pharmacophore hypothesis. This model serves as a template for designing new molecules with improved activity and for searching large compound databases to identify novel scaffolds that fit the hypothesis. The development of such models is integral to understanding the structure-activity relationship (SAR) of this class of compounds. tandfonline.com
De Novo Molecular Design and Virtual Screening Workflows
Ligand-Based and Structure-Based Drug Design Strategies
In the absence of a known 3D structure of the biological target, ligand-based drug design (LBDD) strategies are employed. For this compound, this would involve using the pharmacophore model described above to design new molecules. Additionally, techniques like 3D-QSAR (e.g., Comparative Molecular Field Analysis - CoMFA, and Comparative Molecular Similarity Indices Analysis - CoMSIA) can be used to build models that relate the 3D properties of a set of ligands to their biological activity.
Conversely, if the 3D structure of the target protein is available, structure-based drug design (SBDD) becomes a powerful tool. frontiersin.org Molecular docking simulations can be performed to predict the binding orientation and affinity of this compound and its derivatives within the active site of the target. mdpi.com This approach provides detailed insights into the key interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, which are crucial for binding. For instance, the nitrogen atom of the azetidine ring could act as a hydrogen bond donor to a key residue in the active site, while the oxazole ring might engage in π-π stacking interactions with aromatic residues.
A hypothetical summary of docking results for this compound derivatives against a target protein is shown below.
| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues |
| A-1 | -7.5 | Asp120, Phe250 |
| A-2 | -8.1 | Asp120, Phe250, Tyr300 |
| A-3 | -8.9 | Asp120, Phe250, Trp84 |
| A-4 | -9.5 | Asp120, Phe250, Tyr300, Trp84 |
High-Throughput Virtual Screening for Hit Identification
High-throughput virtual screening (HTVS) is a computational technique used to screen large libraries of chemical compounds against a biological target to identify potential "hits". nih.gov This process can be either ligand-based or structure-based.
In a ligand-based virtual screening campaign for this compound, the previously developed pharmacophore model would be used as a 3D query to search databases of commercially available compounds. wiley.com Compounds that match the pharmacophore are then selected for further analysis.
In a structure-based virtual screening approach, molecular docking is used to screen large compound libraries against the 3D structure of the target protein. docking.org The compounds are ranked based on their predicted binding affinity (docking score), and the top-ranking compounds are selected as potential hits. This method has the advantage of identifying novel scaffolds that may not be structurally similar to the initial lead compound. nih.gov
The virtual screening workflow typically involves several steps:
Database Preparation: A large library of compounds (e.g., from ZINC or ChEMBL databases) is prepared by generating 3D conformers for each molecule.
Screening: The library is screened using either a pharmacophore model or molecular docking.
Filtering: The initial hits are filtered based on various criteria, such as drug-likeness (e.g., Lipinski's rule of five) and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. jcchems.com
Hit Selection: The final set of promising candidates is selected for experimental validation.
Through these computational and in silico approaches, the therapeutic potential of this compound can be systematically explored and optimized in a rational and efficient manner.
Cutting Edge Methodologies and Translational Opportunities
Fragment-Based Drug Discovery (FBDD) Integration for 4-[(Azetidin-3-yl)methyl]-1,3-oxazole
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful paradigm in modern drug discovery, focusing on the identification of low-molecular-weight fragments that bind to a biological target with high ligand efficiency. The this compound scaffold is well-suited for integration into FBDD campaigns due to the distinct properties of its constituent heterocycles.
The azetidine (B1206935) ring is a valuable fragment in its own right. As a small, saturated nitrogen-containing heterocycle, it offers a conformationally restricted scaffold. enamine.net This rigidity can reduce the entropic penalty upon binding to a target protein, potentially leading to higher affinity. enamine.net The azetidine moiety is more stable than the related aziridine ring, allowing for easier handling and chemical modification. rsc.orgrsc.org Its three-dimensional nature provides vectors for exiting the binding pocket in various directions, a key consideration for fragment evolution.
The 1,3-oxazole ring also possesses favorable characteristics for FBDD. Oxazoles are five-membered aromatic heterocycles containing both an oxygen and a nitrogen atom, making them capable of participating in various non-covalent interactions, including hydrogen bonding and π-stacking. nih.govtandfonline.com They are often employed as bioisosteres for amide and ester groups, offering improved metabolic stability and pharmacokinetic properties. drughunter.comresearchgate.net
The combination of these two fragments in this compound creates a novel scaffold with multiple points for diversification. The secondary amine of the azetidine ring and the various positions on the oxazole (B20620) ring can be functionalized to grow the fragment into a more potent lead compound.
Table 1: Properties of Azetidine and Oxazole Fragments for FBDD
| Fragment | Key Properties | Potential Interactions | Vector for Growth |
|---|---|---|---|
| Azetidine | 3D structure, conformational rigidity, metabolic stability. enamine.netnih.gov | Hydrogen bonding (via NH), dipole interactions. | Amine functionalization, substitution at C2 and C3. |
| 1,3-Oxazole | Aromatic, planar, hydrogen bond acceptor, metabolically stable bioisostere. nih.govdrughunter.com | Hydrogen bonding, π-stacking, dipole interactions. | Substitution at C2, C4, and C5. |
Covalent and Allosteric Modulator Design Principles
The this compound scaffold can be strategically modified to design both covalent and allosteric modulators, two classes of therapeutics that offer advantages over traditional orthosteric inhibitors.
Covalent Modulators: Covalent inhibitors form a permanent bond with their target protein, often leading to prolonged duration of action and high potency. The this compound scaffold can be derivatized with a reactive electrophile, or "warhead," to enable covalent targeting. For instance, an acrylamide or chloroacetamide group could be appended to the azetidine nitrogen. The scaffold would serve to position this warhead in proximity to a nucleophilic amino acid residue (e.g., cysteine, serine, or lysine) in the target's binding site. The intrinsic binding affinity of the core scaffold would increase the local concentration of the inhibitor, facilitating the covalent reaction. Azetidine and piperidine carbamates have been successfully employed as efficient covalent inhibitors of enzymes like monoacylglycerol lipase. semanticscholar.orgfigshare.com
Allosteric Modulators: Allosteric modulators bind to a site on the protein distinct from the active site, inducing a conformational change that alters the protein's function. creative-diagnostics.com This can offer greater selectivity and a more nuanced modulation of protein activity. biorxiv.orgnih.gov The design of allosteric modulators often relies on identifying cryptic pockets on the protein surface. The compact and rigid nature of the this compound scaffold makes it an attractive starting point for targeting such sites. choderalab.org Modifications to the scaffold can be tailored to achieve specific interactions within an allosteric pocket, with the azetidine and oxazole rings providing defined vectors for substitution to optimize binding and allosteric effect.
Table 2: Hypothetical Modifications of this compound for Covalent and Allosteric Modulation
| Modulator Type | Design Principle | Example Modification |
|---|---|---|
| Covalent | Incorporation of a reactive electrophile ("warhead"). | Acrylamide attached to the azetidine nitrogen. |
| Allosteric | Derivatization to fit a specific allosteric pocket. | Bulky hydrophobic group at the C5 position of the oxazole ring. |
Targeted Protein Degradation (PROTAC) Strategies Incorporating the Scaffold
Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) is a revolutionary therapeutic modality. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. nih.gov A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them.
The this compound scaffold can be incorporated into PROTAC design in several ways. It could serve as a novel ligand for a target protein, a component of the linker, or as part of the E3 ligase ligand. Both azetidine and oxazole moieties are found in known E3 ligase ligands. nih.govnih.govnih.gov For example, oxazole rings have been used as bioisosteric replacements for amide bonds in ligands for the von Hippel-Lindau (VHL) E3 ligase. nih.govtandfonline.com The azetidine ring can be part of the linker, providing a rigid and chemically stable connection between the two ligands. medchemexpress.commedchemexpress.com
The versatility of the this compound scaffold allows for systematic optimization of PROTAC properties. The length and composition of the linker are critical for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The azetidine and oxazole rings offer multiple attachment points for the linker and for further modifications to fine-tune the physicochemical properties of the resulting PROTAC, such as solubility and cell permeability.
Automation and High-Throughput Synthesis in Compound Exploration
The exploration of the chemical space around the this compound scaffold can be greatly accelerated through the use of automation and high-throughput synthesis. These technologies enable the rapid generation of large libraries of analogs for structure-activity relationship (SAR) studies.
The synthesis of the core scaffold itself can be amenable to automated processes. The construction of both azetidine and oxazole rings can be achieved through various synthetic routes, some of which are compatible with flow chemistry and other high-throughput platforms. rsc.orgpageplace.de For instance, the van Leusen oxazole synthesis is a classic and robust method for forming the oxazole ring and has been adapted for the synthesis of diverse libraries. nih.govmdpi.com Similarly, numerous methods for the synthesis of substituted azetidines have been reported, which could be adapted for automated synthesis. medwinpublishers.comnih.govorganic-chemistry.org
Once the core scaffold is in hand, parallel synthesis techniques can be employed to rapidly diversify it. The secondary amine of the azetidine can be functionalized through automated reductive amination or acylation protocols. The oxazole ring can be substituted at various positions using high-throughput cross-coupling reactions. The combination of automated synthesis and high-throughput screening allows for a much faster and more efficient exploration of the SAR for this promising scaffold, accelerating the identification of new drug candidates.
Future Perspectives and Uncharted Research Avenues for 4 Azetidin 3 Yl Methyl 1,3 Oxazole
Emerging Synthetic Technologies for Enhanced Scaffold Diversity
The exploration of the chemical space around the 4-[(Azetidin-3-yl)methyl]-1,3-oxazole core is contingent on the development of versatile and efficient synthetic methodologies. While classical approaches to azetidine (B1206935) and oxazole (B20620) synthesis exist, emerging technologies are poised to accelerate the generation of diverse compound libraries. rsc.orgnih.gov
Future synthetic efforts will likely focus on modular and high-throughput approaches. rsc.org Methodologies such as the Horner-Wadsworth-Emmons reaction to form precursors to functionalized azetidines, followed by aza-Michael additions, offer a pathway to introduce a wide range of substituents on the azetidine ring. nih.gov For the oxazole component, modern cyclization techniques, including microwave-assisted organic synthesis (MAOS), can expedite the formation of the heterocyclic ring from various precursors, allowing for diverse substitutions at the C2 and C5 positions. researchgate.netnih.gov
Furthermore, strain-driven reactivity of the azetidine ring can be exploited for late-stage functionalization, enabling the rapid creation of analogues from a common intermediate. rsc.org The development of photoredox catalysis and flow chemistry techniques could also enable novel transformations that are difficult to achieve with traditional batch chemistry, leading to previously inaccessible chemical space.
Table 1: Potential Synthetic Strategies for Diversification
| Technology / Method | Target Moiety | Potential for Diversity |
|---|---|---|
| Aza-Michael Addition | Azetidine Ring | Allows introduction of various nitrogen, oxygen, or carbon nucleophiles at the 3-position. nih.gov |
| Suzuki-Miyaura Cross-Coupling | Azetidine/Oxazole | Enables attachment of a wide array of aryl or heteroaryl groups. nih.gov |
| Microwave-Assisted Synthesis | Oxazole Ring | Accelerates cyclization reactions, allowing for rapid generation of diverse oxazole cores. nih.gov |
| Flow Chemistry | Full Scaffold | Improves reaction control, safety, and scalability for multi-step syntheses. |
Advanced Biological Assay Development for Nuanced Mechanistic Understanding
To fully understand the therapeutic potential of this compound derivatives, a move beyond simple endpoint assays is necessary. High-throughput screening (HTS) of compound libraries against multidrug-resistant bacterial strains or specific cancer cell lines can serve as an initial step to identify hit compounds. nih.govdndi.org
However, for a more nuanced understanding, advanced biological assays are required. High-content screening (HCS), which combines automated microscopy with sophisticated image analysis, can provide data on multiple cellular parameters simultaneously, revealing subtle phenotypic changes and offering clues about the mechanism of action. Phenotypic screening strategies, particularly in areas like oncology or infectious diseases, can identify compounds that work through novel mechanisms without prior knowledge of the specific molecular target. dndi.org
For compounds that show promise, target deconvolution will be critical. Techniques such as thermal proteome profiling (TPP) and chemical proteomics can identify the direct protein targets of a bioactive compound within the complex cellular environment. These advanced assays are crucial for validating the mechanism of action and guiding further optimization.
Table 2: Advanced Biological Assays for Mechanistic Studies
| Assay Type | Purpose | Information Gained |
|---|---|---|
| High-Content Screening (HCS) | Phenotypic Profiling | Data on cell morphology, organelle health, protein localization, and cytotoxicity. |
| Thermal Proteome Profiling (TPP) | Target Identification | Identifies direct protein binding partners of a compound in live cells. |
| Chemical Proteomics | Target Identification | Uses affinity-based probes to isolate and identify protein targets. |
| Cell-Based Target Engagement Assays | Target Validation | Confirms that the compound interacts with the intended target in a cellular context. |
Integration of Artificial Intelligence and Machine Learning in Rational Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by accelerating the design-make-test-analyze cycle. nih.govnih.gov For the this compound scaffold, these computational tools can be applied at multiple stages of the discovery pipeline. researchgate.netmednexus.org
Initially, generative AI models can explore the vast chemical space around the core scaffold to design novel derivatives with desirable drug-like properties. nih.gov These models can learn from existing chemical and biological data to propose structures that are synthetically feasible and likely to be active. umk.pl
Predictive ML models, such as those for quantitative structure-activity relationships (QSAR), can then be used to prioritize which of the designed compounds should be synthesized and tested. nih.govumk.pl These models can predict not only biological activity but also crucial absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, helping to identify and eliminate potentially problematic compounds early in the process. jcchems.commdpi.com By integrating AI and ML, researchers can focus laboratory resources on the most promising candidates, significantly reducing the time and cost of drug development. mednexus.org
Table 3: Applications of AI/ML in the Development of this compound Derivatives
| AI/ML Application | Stage of Drug Discovery | Objective |
|---|---|---|
| Generative Models | Hit Identification/Lead Generation | Design novel molecules with optimized properties around the core scaffold. nih.gov |
| QSAR Modeling | Lead Optimization | Predict the biological activity of designed compounds and guide structural modifications. nih.govumk.pl |
| ADMET Prediction | Early Discovery & Preclinical | Forecast pharmacokinetic and toxicity profiles to reduce late-stage failures. jcchems.com |
| Virtual Screening | Hit Identification | Screen large virtual libraries of compounds for potential binders to a specific target. nih.gov |
Expanding the Therapeutic Horizon Through Novel Target Identification
The true potential of the this compound scaffold may lie in its application to novel therapeutic targets. While related heterocyclic compounds have shown activity against established targets like kinases and proteases, a systematic exploration of new target classes could yield first-in-class medicines. nih.govrsc.orgnih.gov
Computational approaches such as inverse or reverse docking can screen a library of derivatives against the structures of thousands of proteins to identify potential new targets. This can generate hypotheses that can then be tested experimentally. For example, the unique 3D geometry imparted by the azetidine ring might enable selective interaction with protein classes that have been historically difficult to drug, such as transcription factors or protein-protein interfaces. acs.org
Experimentally, screening a library of these compounds against a panel of disease-relevant cell lines and then using multi-omics approaches (genomics, transcriptomics, proteomics) to analyze the cellular response can uncover novel pathways and targets modulated by the compounds. Identifying a novel, druggable target for this scaffold could open up entirely new avenues for treating diseases with high unmet medical needs.
Table 4: Strategies for Novel Target Identification
| Strategy | Approach | Potential Outcome |
|---|---|---|
| Reverse Docking | Computational | Identification of potential protein binding partners based on structural complementarity. |
| Chemoproteomics | Experimental | Covalent labeling or affinity capture of protein targets from cell lysates. |
| Phenotypic Screening with Target Deconvolution | Experimental | Unbiased identification of compounds with interesting cellular effects, followed by mechanism-of-action studies. |
| Multi-Omics Analysis | Experimental/Computational | Analysis of changes in gene expression, protein levels, and metabolites to identify affected pathways. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
